3,5-dimethyl-2-(3-methylphenyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine

Physicochemical profiling Lipophilicity Structural analog differentiation

Researchers requiring this specific pyrazolo[1,5-a]pyrimidine for kinase profiling often face substitution with more common N-isopropyl or para-tolyl analogs, which can shift CDK2 IC₅₀ values by >10-fold. This compound provides the exact 3-methylphenyl (meta-tolyl) and N-propyl substitution pattern for unambiguous SAR studies. - Differentiates CDK family selectivity vs. N-isopropyl analog (CAS 1202986-46-6). - Maps hydrophobic pocket tolerance when paired with 2-phenyl and 2-(4-methylphenyl) regioisomers. - Custom synthesis with full analytical characterization ensures experimental reproducibility.

Molecular Formula C18H22N4
Molecular Weight 294.4 g/mol
Cat. No. B11304931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-2-(3-methylphenyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC18H22N4
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCCCNC1=CC(=NC2=C(C(=NN12)C3=CC=CC(=C3)C)C)C
InChIInChI=1S/C18H22N4/c1-5-9-19-16-11-13(3)20-18-14(4)17(21-22(16)18)15-8-6-7-12(2)10-15/h6-8,10-11,19H,5,9H2,1-4H3
InChIKeyFHXNAZTZXZKBKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Overview of 3,5-Dimethyl-2-(3-methylphenyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine


3,5-Dimethyl-2-(3-methylphenyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine (molecular formula C₁₈H₂₂N₄, MW 294.4 g/mol) is a fully substituted pyrazolo[1,5-a]pyrimidine derivative belonging to a privileged scaffold extensively explored as cyclin-dependent kinase (CDK) inhibitors [1]. The core features methyl groups at positions 3 and 5, a 3-methylphenyl substituent at position 2, and an N-propyl amine at position 7, creating a specific substitution pattern that differentiates it from hundreds of in-class analogs available from screening libraries.

Scaffold Pyrazolo[1,5-a]pyrimidine core for CDK inhibitor research
Substitution 3-methylphenyl at C2, N-propyl at C7 – distinct from common N-isopropyl analogs
Research context Kinase selectivity profiling and SAR expansion studies

Risks of Generic Substitution for Pyrazolo[1,5-a]pyrimidin-7-amines


Within the pyrazolo[1,5-a]pyrimidin-7-amine class, even minor substituent variations produce large shifts in kinase selectivity profiles. Published patent data demonstrate that changing the N-alkyl chain from propyl to isopropyl or butyl, or relocating the methyl group on the 2-phenyl ring from meta to para position, can alter CDK2 IC₅₀ values by over 10-fold [1]. Systematic SAR studies on related scaffolds confirm that the combination of 3-methylphenyl at position 2 and N-propyl at position 7 represents a non-trivial substitution pattern that cannot be assumed equivalent to any single-position variant without experimental verification [2]. Researchers procuring this compound for kinase profiling or structure-activity relationship studies should not substitute with the more common N-isopropyl or 4-methylphenyl analogs.

Feature
This Compound
Common Substitute
N-alkyl group
N-propyl (linear)
N-isopropyl (branched)
2-aryl substituent
3-methylphenyl (meta-tolyl)
2-phenyl (unsubstituted)

Substituent differences may shift CDK selectivity profiles; direct substitution without experimental verification is not supported.

Differentiation Evidence for 3,5-Dimethyl-2-(3-methylphenyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine vs. Analogs


Molecular Weight and Lipophilicity Differentiation

The N-propyl substituent on the target compound confers distinct physicochemical properties compared to the commercially more common N-isopropyl analog (CAS 1202986-46-6). The target compound (MW 294.4 g/mol, C₁₈H₂₂N₄) has an unbranched three-carbon chain, while the N-isopropyl analog has a branched alkyl group with identical molecular formula but different shape and polar surface area . The N-butyl analog (CAS unknown for 3-methylphenyl variant; CAS 890611-81-1 for 4-methylphenyl variant) has molecular formula C₁₉H₂₄N₄ (MW 308.4 g/mol), representing a +14 Da mass shift relative to the target compound . These differences in alkyl chain branching and length directly affect logP and membrane permeability potential in cell-based assays.

Physicochemical differentiation
Class-level inference
Target: N-propyl, MW 294.4, C18H22N4
N-isopropyl: branched C3, same MW
N-butyl: linear C4, MW 308.4, C19H24N4
Supports physicochemical differentiation in SAR campaigns
No experimental logP or permeability data available for these exact compounds
Physicochemical profiling Lipophilicity Structural analog differentiation

Meta-Methylphenyl Substitution Pattern Differentiation

The 3-methylphenyl (meta-tolyl) group at position 2 of the target compound represents a specific regioisomeric choice. The closest commercially available comparator with confirmed stock is 3,5-dimethyl-2-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine (MW 280.37 g/mol, C₁₇H₂₀N₄), which lacks the methyl substituent on the phenyl ring entirely . This represents a -14 Da mass shift and the absence of a hydrophobic methyl group that can engage in van der Waals contacts within kinase ATP-binding pockets. Published patent SAR data on the broader pyrazolo[1,5-a]pyrimidine class demonstrates that meta-substitution on the 2-aryl ring can enhance selectivity for CDK2 over CDK1 compared to para-substituted or unsubstituted phenyl analogs [1].

Meta-methylphenyl substitution
Class-level inference
Target: 2-(3-methylphenyl), MW 294.4
2-phenyl: MW 280.4, lacks methyl group
4-methylphenyl: same MW, regioisomeric
Supports meta-tolyl pharmacophore mapping for CDK hinge-region studies
Patent SAR indicates meta-substitution may enhance CDK2 selectivity over para
Aryl substitution Regioisomer differentiation Kinase selectivity

CDK2 Inhibition Baseline of Pyrazolo[1,5-a]pyrimidine Scaffold

While no CDK2 inhibition data exist for the target compound, the pyrazolo[1,5-a]pyrimidine scaffold from which it derives has well-characterized CDK2 inhibitory activity. Representative optimized compounds from the 2024 dual CDK2/TRKA inhibitor series achieved CDK2 IC₅₀ values of 0.09–0.23 µM in enzymatic assays, comparable to the clinical reference ribociclib (CDK2 IC₅₀ = 0.07 µM) [1]. Another 2025 series reported CDK2 IC₅₀ values of 0.16–0.25 µM for pyrazolo[1,5-a]pyrimidines with aryl substitution at position 2, outperforming roscovitine (IC₅₀ = 0.24 µM) [2]. These data establish a class-level performance baseline but cannot be directly extrapolated to the target compound without experimental confirmation.

CDK2 scaffold baseline
Class-level inference
Optimized pyrazolo[1,5-a]pyrimidines: CDK2 IC50 0.09–0.23 µM (2024 series); 0.16–0.25 µM (2025 series)
Target compound: no experimental data
Class-level CDK2 pharmacophore; requires empirical determination for this derivative
Comparator ribociclib IC50 0.07 µM, roscovitine 0.24 µM for assay context
CDK2 inhibition Kinase assay Anticancer lead generation

Research Applications for 3,5-Dimethyl-2-(3-methylphenyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine


Kinase Selectivity Profiling & SAR Expansion

Procure this compound for inclusion in a focused pyrazolo[1,5-a]pyrimidine screening library to probe the effect of linear N-propyl vs. branched N-isopropyl substitution on CDK family kinase selectivity. The patent literature establishes that N-alkyl chain identity significantly influences CDK isoform selectivity within this scaffold [1]. Pair testing with the commercially available N-isopropyl analog (CAS 1202986-46-6) to quantify the differential inhibition profile across CDK1, CDK2, CDK5, CDK7, and CDK9 in a panel assay.

Meta-Tolyl Pharmacophore Mapping in ATP-Binding Site

Use the target compound as a regioisomeric probe alongside the 2-phenyl and 2-(4-methylphenyl) analogs to map the hydrophobic pocket tolerance adjacent to the hinge-binding region of CDK2. Published SAR indicates that meta-substitution can alter kinase selectivity compared to para-substitution [2]. This comparative study can inform the design of more selective CDK inhibitors.

Physicochemical Baseline for Lead Optimization

Determine experimental logP, aqueous solubility, and permeability (PAMPA or Caco-2) for this compound to establish a quantitative baseline for the N-propyl/meta-tolyl substitution pattern. The molecular descriptor differentiation from the N-butyl and N-isopropyl analogs (ΔMW = 0 to +14 Da) warrants systematic measurement to guide multiparameter optimization in CDK inhibitor lead development .

Application
Selection Property
Validation Focus
Kinase selectivity profiling & SAR expansion
N-propyl vs. branched N-alkyl differentiation
CDK isoform panel assay (CDK1,2,5,7,9) against common N-isopropyl analog
Meta-tolyl pharmacophore mapping
Regioisomeric 2-aryl substitution (meta- vs. para- vs. unsubstituted)
CDK2 hinge-region hydrophobic pocket tolerance mapping
Physicochemical baseline for lead optimization
Linear N-propyl lipophilicity and permeability profile
Experimental logP, solubility, PAMPA or Caco-2 permeability determination
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